molecular formula C7H9ClO2 B8231201 Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-71-4

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8231201
CAS No.: 156329-71-4
M. Wt: 160.60 g/mol
InChI Key: STCZTDMTJKGZBA-UHFFFAOYSA-N
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Description

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound characterized by a unique three-dimensional structure. This compound is part of the bicyclo[1.1.1]pentane family, known for its highly strained carbon framework. The presence of a chlorine atom and a carboxylate ester group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the chlorination of bicyclo[1.1.1]pentane-1-carboxylate followed by esterification with methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate.

    Oxidation: Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid.

Scientific Research Applications

Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its unique structure may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester

Comparison: Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate contains a cyano group, which offers different chemical properties and reactivity. Similarly, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has a hydroxymethyl group, making it suitable for different types of chemical transformations.

Properties

IUPAC Name

methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCZTDMTJKGZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228343
Record name Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-71-4
Record name Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156329-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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